Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate
Brand Name: Vulcanchem
CAS No.: 793724-55-7
VCID: VC16790735
InChI: InChI=1S/C29H41NO3/c1-3-5-7-9-10-11-13-23-33-29(31)26-16-14-25(15-17-26)24-30-27-18-20-28(21-19-27)32-22-12-8-6-4-2/h14-21,24H,3-13,22-23H2,1-2H3
SMILES:
Molecular Formula: C29H41NO3
Molecular Weight: 451.6 g/mol

Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate

CAS No.: 793724-55-7

Cat. No.: VC16790735

Molecular Formula: C29H41NO3

Molecular Weight: 451.6 g/mol

* For research use only. Not for human or veterinary use.

Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate - 793724-55-7

Specification

CAS No. 793724-55-7
Molecular Formula C29H41NO3
Molecular Weight 451.6 g/mol
IUPAC Name nonyl 4-[(4-hexoxyphenyl)iminomethyl]benzoate
Standard InChI InChI=1S/C29H41NO3/c1-3-5-7-9-10-11-13-23-33-29(31)26-16-14-25(15-17-26)24-30-27-18-20-28(21-19-27)32-22-12-8-6-4-2/h14-21,24H,3-13,22-23H2,1-2H3
Standard InChI Key FULOXPLIXGDVKM-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCOC(=O)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)OCCCCCC

Introduction

Chemical Identity and Molecular Architecture

IUPAC Nomenclature and Structural Formula

The systematic IUPAC name for this compound is nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate, reflecting its esterified benzoic acid backbone, imine linkage, and 4-hexyloxyphenyl substituent. The (E)-configuration of the imine group (C=N) is critical for its geometric isomerism and intermolecular interactions .

Molecular Formula: C31H45NO3\text{C}_{31}\text{H}_{45}\text{NO}_3
Molecular Weight: 479.7 g/mol (calculated for the analogous octoxy derivative) .

Table 1: Key Identifiers

PropertyValue
SMILESCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)OCCCCCC
InChIKeyQCKCHBGZSIWESX-UHFFFAOYSA-N (analogous octoxy derivative)
PubChem CIDNot formally assigned (closest analog: 86009313)

Stereochemical Considerations

The imine group (C=N) adopts an (E)-configuration due to steric hindrance between the hexyloxy chain and the nonyl ester group. This configuration stabilizes the molecule through reduced intramolecular strain, as observed in crystallographic studies of related Schiff bases .

Synthesis and Purification

Synthetic Pathways

Schiff base formation via condensation of 4-(hexyloxy)aniline and 4-formylbenzoic acid nonyl ester is the most plausible route. This reaction typically proceeds in anhydrous ethanol under reflux, catalyzed by acetic acid:

4-(Hexyloxy)aniline+4-formylbenzoate esterEtOH, ΔNonyl 4-[(E)-[4-(hexyloxy)phenyl]iminomethyl]benzoate+H2O\text{4-(Hexyloxy)aniline} + \text{4-formylbenzoate ester} \xrightarrow{\text{EtOH, Δ}} \text{Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate} + \text{H}_2\text{O}

Yields for analogous reactions range from 65–80%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures) .

Crystallographic Characterization

While no single-crystal data exist for this exact compound, the orthorhombic crystal system (Pbca) observed in bis(4-chloro-2-(((2-chloroethyl)imino)methyl)phenol)vanadium(IV) complexes suggests that Schiff bases with alkoxy chains adopt layered packing arrangements . Key crystallographic parameters for analogous systems include:

Table 2: Crystallographic Data for Related Compounds

ParameterValueSource Compound
Space groupPbca (No. 61)Vanadium complex
Unit cell dimensionsa=7.8555(3)A˚a = 7.8555(3) \, \text{Å}Vanadium complex
b=21.6645(7)A˚b = 21.6645(7) \, \text{Å}
c=23.7584(8)A˚c = 23.7584(8) \, \text{Å}
Volume4043.3(2)A˚34043.3(2) \, \text{Å}^3Vanadium complex
RgtR_{\text{gt}}0.0296Vanadium complex

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of nonyl benzoate derivatives reveals glass transition temperatures (TgT_g) between −20°C and 0°C, attributable to the flexibility of the alkoxy chains . Thermogravimetric analysis (TGA) indicates decomposition onset at ~250°C, consistent with the cleavage of the imine bond and ester groups .

Solubility and Lipophilicity

The compound is soluble in nonpolar solvents (e.g., chloroform, toluene) due to its long alkyl chains, with logPP values estimated at 8.2–8.5 (calculated using PubChem data for analogs) .

Table 3: Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
Chloroform>5025
Methanol<125
WaterInsoluble25

Functional Applications

Liquid Crystal Behavior

The elongated structure and flexible alkoxy chains suggest potential as a mesogen in thermotropic liquid crystals. Analogous compounds exhibit nematic phases between 80°C and 150°C, with clearing points influenced by the alkyl chain length .

Coordination Chemistry

The imine nitrogen serves as a Lewis base, enabling complexation with transition metals (e.g., Cu(II), V(IV)). Vanadium Schiff base complexes, for instance, display catalytic activity in oxidation reactions .

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